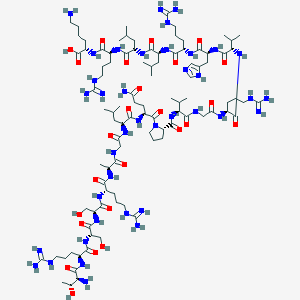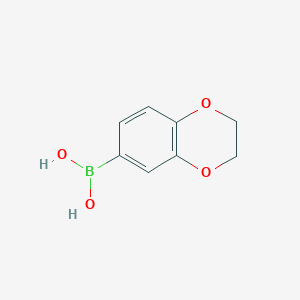
3-(2-氨基-2-氧乙基)-5-甲基己酸
描述
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid (3-AOMeHxA) is a carboxylic acid derivative of the amino acid valine. It is an important organic compound that has a wide range of uses in organic chemistry, biochemistry, and biotechnology. In particular, 3-AOMeHxA has been used in the synthesis of various compounds, as a reagent in enzymatic reactions, and as a tool to study the structure and function of proteins. Additionally, this compound has been studied for its potential use in the development of drugs and other therapeutic agents.
科学研究应用
非线性光学材料:3-(2-氨基-2-氧乙基)-5-甲基己酸已被分析其结构、光谱特征和非线性光学性质。该化合物形成Y形结构,并表现出显著的三阶非线性极化率,表明其有潜在用作非线性光学材料的可能性 (Nuthalapati et al., 2020)。
合成方法:已探索了该化合物及其衍生物的不同合成方法。例如,已开发了一种涉及不对称氢化的对映选择性合成方法 (Burk et al., 2003)。此外,还描述了一种利用CAL-B酶进行对映选择性酶解的新合成方法,用于生产该化合物的光学活性形式 (Gokavarapu et al., 2019)。
药物化学:该化合物被用作合成普雷加巴林的关键中间体,普雷加巴林是一种用于治疗癫痫、神经痛、纤维肌痛和广泛性焦虑障碍的药物。已探索了不同的普雷加巴林合成过程,例如化学酶法制造过程 (Martínez et al., 2008)。
药用应用:该化合物的衍生物显示出在药物研究中作为抑制剂的潜力。例如,其类似物已被测试其抑制人羊膜肾素的能力 (Johnson, 1982)。
植物抗性诱导剂:2-氨基-3-甲基己酸,一种相关化合物,已被发现作为植物诱导剂,诱导各种植物物种对温度应激和病原体攻击的抵抗 (Wang et al., 2022)。
属性
IUPAC Name |
3-(2-amino-2-oxoethyl)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKTSLVWGFPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446389 | |
| Record name | 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181289-15-6 | |
| Record name | 3-(Carbamoylmethyl)-5-methylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181289-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 3-(2-amino-2-oxoethyl)-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Y-shaped structure of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid?
A: The Y-shaped structure of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, also known as 3-Carbamoymethyl-5-methylhexanoic acid, is crucial for its crystal packing and potentially influences its physical and chemical properties. This unique shape, with the methine carbon acting as a junction point, leads to specific dihedral angles between the three segments []. These angles, determined as 77.7(3)°, 86.2(9)°, and 19.9(2)° by single crystal X-ray diffraction, dictate the molecule's spatial arrangement within the crystal lattice []. This arrangement, stabilized by O–H⋯O and N–H⋯O hydrogen bonds, forms an infinite two-dimensional architecture []. Understanding this structure is essential for exploring its applications in various fields.
Q2: How is 3-Carbamoymethyl-5-methylhexanoic acid synthesized, and what are the advantages of the reported methods?
A: Several synthetic routes for 3-Carbamoymethyl-5-methylhexanoic acid have been explored, with a focus on efficiency and cost-effectiveness. One method involves a three-step process starting with the reaction of cyanoacetamide and isovaleric aldehyde to yield 3-isobutylglutaric acid []. This acid is then converted to 3-isobutylglutaric anhydride, which subsequently reacts with ammonia to produce racemic 3-Carbamoymethyl-5-methylhexanoic acid []. This method boasts high yields exceeding 80% for each step and utilizes readily available starting materials [].
Q3: What are the potential applications of 3-Carbamoymethyl-5-methylhexanoic acid based on its calculated properties?
A: Theoretical calculations suggest potential applications for 3-Carbamoymethyl-5-methylhexanoic acid in the field of nonlinear optics. Density functional theory (DFT) calculations have been used to estimate its linear refractive index and third-order nonlinear susceptibility (χ(3)) []. The calculated χ(3) value at a specific frequency (ω = 0.086 a.u.) is significant compared to experimental data from other organic crystals, indicating its potential as a nonlinear optical (NLO) material []. This suggests its possible use in optical communication, data storage, and other photonic technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
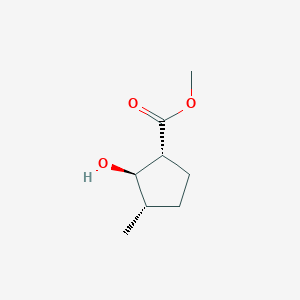


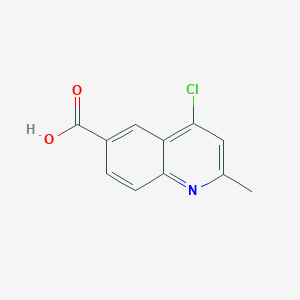


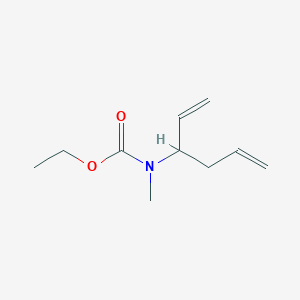



![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
